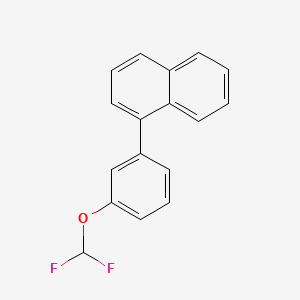
1-(3-(Difluoromethoxy)phenyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Difluoromethoxy)phenyl)naphthalene is an organic compound characterized by the presence of a naphthalene ring substituted with a 3-(difluoromethoxy)phenyl group
Preparation Methods
The synthesis of 1-(3-(Difluoromethoxy)phenyl)naphthalene typically involves the reaction of naphthalene derivatives with difluoromethoxy-substituted phenyl compounds. One common method includes the use of a Friedel-Crafts alkylation reaction, where naphthalene is reacted with 3-(difluoromethoxy)benzyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
1-(3-(Difluoromethoxy)phenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced naphthalene derivatives.
Scientific Research Applications
1-(3-(Difluoromethoxy)phenyl)naphthalene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-(Difluoromethoxy)phenyl)naphthalene and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, certain derivatives have been shown to inhibit monoamine oxidase (MAO) by binding to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters . This interaction is crucial in the context of treating neurological disorders like depression and Parkinson’s disease.
Comparison with Similar Compounds
1-(3-(Difluoromethoxy)phenyl)naphthalene can be compared with other naphthalene derivatives, such as:
1-(3-Methoxyphenyl)naphthalene: Similar in structure but lacks the fluorine atoms, which can significantly alter its chemical reactivity and biological activity.
1-(3-Trifluoromethoxyphenyl)naphthalene: Contains a trifluoromethoxy group instead of a difluoromethoxy group, leading to different electronic and steric effects.
1-(3-Chlorophenyl)naphthalene:
The presence of the difluoromethoxy group in this compound imparts unique properties, such as increased lipophilicity and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H12F2O |
|---|---|
Molecular Weight |
270.27 g/mol |
IUPAC Name |
1-[3-(difluoromethoxy)phenyl]naphthalene |
InChI |
InChI=1S/C17H12F2O/c18-17(19)20-14-8-3-7-13(11-14)16-10-4-6-12-5-1-2-9-15(12)16/h1-11,17H |
InChI Key |
KUISTZBMOAABIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC=C3)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















